Antitumor Efficacy in Lewis Lung Carcinoma: Superior Dose-Response vs. 5,7-Dimethoxy-4-p-methoxylphenylcoumarin
In a murine Lewis lung carcinoma (LLC) allograft model, 5,7-dimethoxy-4-phenylcoumarin demonstrated a steeper dose-response and greater tumor growth inhibition at the higher dose compared to its closest natural congener 5,7-dimethoxy-4-p-methoxylphenylcoumarin. At 10 mg/kg i.p., the target compound suppressed tumor growth to a T/C of 44.9%, versus 50.0% for the 4′-methoxy analog, representing a 10.2% relative improvement in tumor inhibition [1]. The positive control adriamycin (2 mg/kg) yielded a T/C of 55.9%, confirming that both 4-arylcoumarins surpassed the reference agent at their respective doses. At 1 mg/kg, the compounds performed comparably (T/C 81.5% vs. 80.8%).
| Evidence Dimension | Tumor growth inhibition (T/C ratio) in Lewis lung carcinoma allograft model |
|---|---|
| Target Compound Data | T/C = 81.5% (1 mg/kg i.p.); T/C = 44.9% (10 mg/kg i.p.) |
| Comparator Or Baseline | 5,7-Dimethoxy-4-p-methoxylphenylcoumarin: T/C = 80.8% (1 mg/kg); T/C = 50.0% (10 mg/kg); Adriamycin positive control: T/C = 55.9% (2 mg/kg) |
| Quantified Difference | At 10 mg/kg: ∆T/C = 5.1 percentage points (44.9% vs. 50.0%); relative improvement ~10.2% |
| Conditions | s.c. transplanted LLC in BDF-1 mice; i.p. administration; T/C calculated as (mean tumor weight of treated / mean tumor weight of control) × 100 |
Why This Matters
The steeper dose-response curve provides procurement justification when higher-efficacy antitumor protocols are required, and the absence of the 4′-methoxy group confers measurably improved antitumor activity at the higher dose.
- [1] Taechowisan T, Lu C, Shen Y, Lumyong S. Antitumor activity of 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130. J Cancer Res Ther. 2007;3(2):86-91. doi:10.4103/0973-1482.34685 View Source
